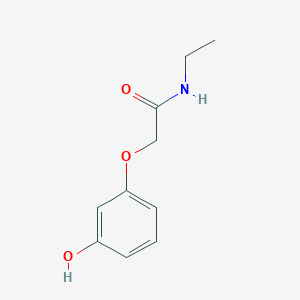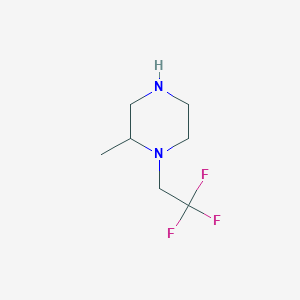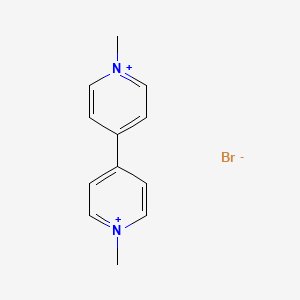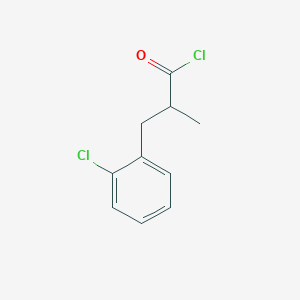
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a benzyloxy group at the third position, a chlorine atom at the fifth position, and a carboxylate ester group at the second position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyloxy halide reacts with a thiophene derivative.
Esterification: The carboxylate ester group can be introduced through esterification of the carboxylic acid derivative of thiophene using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium amide or thiolates can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
科学的研究の応用
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate depends on its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the chlorine atom can enhance binding affinity through halogen bonding. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can interact with biological targets.
類似化合物との比較
Methyl 3-(benzyloxy)-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(benzyloxy)-5-fluorothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 3-(benzyloxy)-5-iodothiophene-2-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is unique due to the specific electronic and steric effects imparted by the chlorine atom, which can influence its reactivity and binding properties compared to its bromine, fluorine, and iodine analogs.
特性
分子式 |
C13H11ClO3S |
|---|---|
分子量 |
282.74 g/mol |
IUPAC名 |
methyl 5-chloro-3-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-10(7-11(14)18-12)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChIキー |
AMAAFPZICPRULI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(S1)Cl)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)




![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)







